Methyl 1-methyl-1H-indazole-6-carboxylate
Overview
Description
Methyl 1-methyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indazole-6-carboxylate is a complex organic compound used in organic synthesis
Mode of Action
As a compound used in organic synthesis
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its use in organic synthesis
Result of Action
It’s important to note that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It is recommended to store the compound in ambient temperatures , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The methyl ester group is introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
Methyl 1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- Methyl 1H-imidazole-5-carboxylate
- 6-Methyl-1H-indazole
Uniqueness
Methyl 1-methyl-1H-indazole-6-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl ester group at the 6-position and the additional methyl group on the nitrogen atom of the indazole ring can lead to distinct properties compared to other indazole derivatives .
Properties
IUPAC Name |
methyl 1-methylindazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(10(13)14-2)3-4-8(9)6-11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJVNKZUSDUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626763 | |
Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007219-73-9 | |
Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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